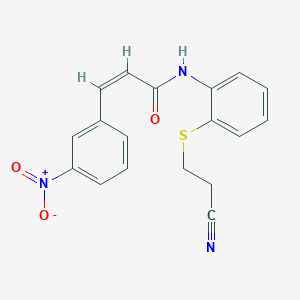

(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(3-nitrophenyl)acrylamide

Description

(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(3-nitrophenyl)acrylamide is a synthetic acrylamide derivative characterized by a Z-configured α,β-unsaturated carbonyl system. The molecule features a 3-nitrophenyl group at the α-position and a 2-((2-cyanoethyl)thio)phenyl substituent at the β-position of the acrylamide backbone. The thioether linkage ((2-cyanoethyl)thio) introduces hydrophobicity and may influence membrane permeability or metabolic stability.

Properties

IUPAC Name |

(Z)-N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c19-11-4-12-25-17-8-2-1-7-16(17)20-18(22)10-9-14-5-3-6-15(13-14)21(23)24/h1-3,5-10,13H,4,12H2,(H,20,22)/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLAUEMRASXYIN-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])SCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=C\C2=CC(=CC=C2)[N+](=O)[O-])SCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(3-nitrophenyl)acrylamide typically involves a multi-step process:

Formation of the thioether linkage: This step involves the reaction of 2-bromoethyl cyanide with thiophenol to form 2-((2-cyanoethyl)thio)phenyl.

Acrylamide formation: The intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a base to form the (Z)-acrylamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or iron powder in acidic conditions.

Substitution: The cyano group can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of novel materials: The compound can be used as a building block for the synthesis of polymers and other advanced materials.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

Drug development: Due to its structural complexity, it can be explored for potential pharmacological activities, including anti-cancer and anti-inflammatory properties.

Industry

Material science: Its derivatives could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(3-nitrophenyl)acrylamide exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to engage in various interactions at the molecular level, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(3-nitrophenyl)acrylamide lies in its combination of a Z-configuration, nitrophenyl group, and cyanoethylthio substituent. Key analogs include:

- Key Differences: Substituent Position: The 3-nitrophenyl group in the target compound contrasts with 4-nitrophenyl (Compound 5112) or phenolic groups (Ethyl thiophene carboxylates), which may alter electronic effects and binding interactions. Thioether Linkage: The (2-cyanoethyl)thio group differs from thienyl (Compound 5112) or morpholinoethyl (Compound 1531) substituents, impacting solubility and steric bulk . Configuration: The Z-configuration may confer distinct steric and electronic properties compared to E-isomers (e.g., ’s isomer mixture) .

Biological Activity

(Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(3-nitrophenyl)acrylamide, also known as CENPA or CP668863, is a synthetic compound with notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H15N3O3S

- Molecular Weight : 353.4 g/mol

- CAS Number : 1321769-15-6

- IUPAC Name : (Z)-N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide

The biological activity of CENPA is attributed to its structural complexity, which allows it to interact with various biological targets. The presence of cyano, thio, and nitro functional groups enables the compound to engage in multiple interactions at the molecular level. This versatility suggests potential applications in drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

Anticancer Properties

Recent studies have highlighted the potential of CENPA as an anticancer agent. For instance, derivatives of acrylamides have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar structural motifs have demonstrated the ability to induce apoptosis in cancer cells by inhibiting critical signaling pathways such as NF-κB and MAPK .

Enzyme Inhibition

CENPA's structure suggests that it may inhibit key enzymes involved in cellular signaling. Compounds with similar functionalities have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Studies indicate that thioether-containing compounds can act as moderate inhibitors of AChE, which may be relevant for neurodegenerative disease research .

Case Studies

- Cell Line Studies : In vitro studies using human cancer cell lines have shown that CENPA derivatives can significantly reduce cell viability, suggesting its potential as a chemotherapeutic agent.

- Mechanistic Insights : Research has demonstrated that the compound can modulate apoptotic pathways, leading to increased cell death in malignant cells .

- Comparative Analysis : A comparative study of related compounds indicated that those containing similar thio and cyano groups exhibited enhanced biological activity compared to their simpler counterparts.

Data Table: Biological Activity Overview

| Property | Value/Description |

|---|---|

| Target Enzymes | AChE, TAK1 |

| IC50 Values | TAK1 Inhibitor: 27 nM (for related compounds) |

| Cytotoxicity | Significant against various cancer cell lines |

| Mechanisms of Action | Apoptosis induction, enzyme inhibition |

Toxicity and Safety

While CENPA shows promise in biological applications, its safety profile remains under investigation. Preliminary assessments suggest low toxicity levels; however, comprehensive toxicity studies are necessary to establish safe usage parameters for future research applications.

Current State of Research

The current research landscape indicates a growing interest in CENPA and its derivatives for their potential therapeutic applications. Ongoing studies aim to elucidate the full spectrum of biological activities and optimize the compound's efficacy through structural modifications.

Q & A

Basic: What are the optimal synthetic conditions for preparing (Z)-N-(2-((2-cyanoethyl)thio)phenyl)-3-(3-nitrophenyl)acrylamide with high purity?

Answer:

The synthesis requires precise control of reaction parameters. Key steps include:

- Temperature: Maintain 0–5°C during acrylamide coupling to minimize side reactions (e.g., polymerization) .

- Solvent Selection: Use polar aprotic solvents like dimethylformamide (DMF) to enhance nucleophilic reactivity in thiol-ene "click" reactions .

- Catalysts: Employ bases such as sodium hydride (NaH) or triethylamine (Et₃N) to deprotonate thiol intermediates and accelerate nucleophilic substitution .

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is critical to isolate the (Z)-isomer, confirmed via HPLC retention time comparison .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this acrylamide derivative?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR: Verify regiochemistry of the acrylamide double bond (Z-configuration: coupling constant J = 10–12 Hz) and nitrophenyl/cyanoethylthio substituents .

- IR Spectroscopy: Confirm acrylamide C=O stretch (~1650 cm⁻¹) and nitro group asymmetric stretching (~1520 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₅N₃O₃S: 362.0909) .

- X-ray Crystallography: Resolve stereochemical ambiguities in the solid state .

Advanced: How can researchers address contradictions in spectroscopic data when characterizing the stereochemistry of the acrylamide moiety?

Answer:

Discrepancies between NMR and computational predictions often arise from dynamic effects. Mitigation strategies include:

- Variable-Temperature NMR: Probe rotational barriers around the C–N bond; restricted rotation may mask true J values at room temperature .

- Density Functional Theory (DFT): Compare computed ¹³C chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate the (Z)-configuration .

- NOESY Experiments: Detect spatial proximity between the nitrophenyl group and cyanoethylthio protons to confirm geometry .

Advanced: What mechanistic pathways are hypothesized for the biological activity of this compound?

Answer:

Based on structurally related acrylamides:

- Kinase Inhibition: The nitrophenyl group may act as a hydrogen-bond acceptor, targeting ATP-binding pockets in kinases (e.g., EGFR) .

- Thiol Reactivity: The acrylamide’s α,β-unsaturated carbonyl can undergo Michael addition with cysteine residues, modulating redox-sensitive proteins like Keap1 .

- Oxidative Stress Modulation: Nitro groups may be reduced in vivo to nitroso intermediates, scavenging free radicals or altering glutathione levels .

Basic: What are the key functional groups in this compound that influence its reactivity?

Answer:

Three functional groups dominate reactivity:

- Acrylamide Moiety (CH₂=CH–CONH–): Electrophilic at the β-carbon, enabling Michael additions with thiols .

- 3-Nitrophenyl Group: Electron-withdrawing effects enhance acrylamide’s electrophilicity; nitro reduction may generate bioactive metabolites .

- Cyanoethylthio (–S–CH₂–CH₂–CN): The thioether sulfur participates in redox cycling, while the cyano group stabilizes intermediates via resonance .

Advanced: How can solvent polarity and catalyst selection influence the reaction outcomes during synthesis?

Answer:

- Solvent Polarity: High-polarity solvents (e.g., DMF) stabilize transition states in SN2 reactions (e.g., thiol-alkylation), improving yields by 15–20% compared to toluene .

- Catalyst Choice: Lewis acids like ZnCl₂ selectively activate carbonyl groups during acrylamide formation, reducing epimerization side reactions .

- Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2 hours for thioether formation, minimizing decomposition .

Advanced: What strategies are recommended for optimizing reaction yields in multi-step syntheses of such acrylamide derivatives?

Answer:

- Stepwise Stoichiometry Adjustment: Use a 10% excess of 3-nitrophenylacryloyl chloride in the final coupling step to compensate for moisture sensitivity .

- In Situ Intermediate Trapping: Quench reactive intermediates (e.g., thiolate anions) with acetic acid to prevent oxidation .

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) in later stages to improve recyclability and reduce toxicity .

- Process Analytical Technology (PAT): Implement real-time FTIR monitoring to detect byproducts early and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.